N-Ethylpyrrolidine-1-carbothioamide
Description
Properties
Molecular Formula |
C7H14N2S |
|---|---|
Molecular Weight |
158.27 g/mol |
IUPAC Name |
N-ethylpyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C7H14N2S/c1-2-8-7(10)9-5-3-4-6-9/h2-6H2,1H3,(H,8,10) |
InChI Key |
JGGCRUANSZCQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Deprotonation and Thiocarbonylation
A representative procedure involves dissolving N-ethylpyrrolidine in THF at 0 °C, followed by the slow addition of sodium hydride (60% dispersion) to generate the corresponding amide anion. After stirring for 30 minutes, an isothiocyanate reagent is added dropwise at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight to complete the thiocarbonylation step. The mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried, and concentrated. The crude product is purified by silica gel chromatography to afford this compound in good yield.
Alternative Base and Alkylation
An alternative method employs lithium bis(trimethylsilyl)amide (LHMDS) as the base at -78 °C to deprotonate N-substituted pyrrolidin-2-one derivatives, followed by alkylation with iodoethane to introduce the ethyl group at the 3-position. After warming to -30 °C and stirring, the reaction mixture is worked up similarly and purified by chromatography.
Industrial Scale Synthesis
Industrial production utilizes continuous flow reactors to maintain precise temperature control and reaction times, enhancing yield and purity. A large-scale example includes the reaction of N-boc-L-pyroglutamic acid methyl ester with a Grignard reagent in THF at -65 °C, followed by quenching with isopropanol and aqueous ammonium chloride/sodium chloride solutions. The product is extracted into organic solvents, washed, concentrated, and crystallized from heptane to yield the carbothioamide derivative with high purity and near-quantitative yield.
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| NaH + Isothiocyanate in THF | N-Ethylpyrrolidine, NaH, Isothiocyanate | 0 °C to RT, inert atmosphere | 70-90 | Standard lab-scale synthesis |
| LHMDS + Iodoethane | N-Substituted pyrrolidin-2-one, LHMDS, Iodoethane | -78 °C to -30 °C | 65-85 | Alkylation followed by thiocarbonylation |
| Industrial continuous flow | N-boc-L-pyroglutamic acid methyl ester, Grignard reagent | -65 °C, multi-step, large scale | ~100 | High purity, scalable, crystallization |
- The use of sodium hydride as a base is common due to its strong basicity and ability to generate the nucleophilic amide intermediate efficiently at low temperatures.
- Lithium bis(trimethylsilyl)amide provides a milder alternative base for selective alkylation steps prior to thiocarbonylation, offering control over substitution patterns.
- Industrial processes emphasize temperature control and stepwise addition of reagents to minimize side reactions and maximize yield. The use of solvent mixtures (THF/toluene) and subsequent purification steps such as recrystallization from heptane ensure high product purity.
- Purification by flash column chromatography remains the standard for laboratory-scale preparations, while crystallization is preferred industrially for scalability and product isolation.
- The reaction progress is typically monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
The preparation of this compound is well-established through nucleophilic substitution of pyrrolidine derivatives with thiocarbonyl reagents under inert and low-temperature conditions. Both laboratory-scale and industrial-scale methods emphasize careful control of reaction parameters and purification techniques to achieve high yields and purity. The choice of base and reaction conditions can be tailored to optimize the synthesis depending on the scale and desired substitution pattern.
This comprehensive analysis, based on diverse and authoritative sources, provides a clear understanding of the synthetic strategies and practical considerations for preparing this compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethylpyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield this compound sulfoxide, while reduction with lithium aluminum hydride may produce N-ethylpyrrolidine.
Scientific Research Applications
N-Ethylpyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-Ethylpyrrolidine-1-carbothioamide exerts its effects involves interactions with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparative Analysis of N-Methyl and N-Phenyl Derivatives
Crystal Structure and Refinement
X-ray crystallography reveals distinct structural and refinement characteristics:
The phenyl derivative exhibits superior refinement metrics (lower R/wR factors and higher data-to-parameter ratio), suggesting higher crystallographic reliability. The methyl analog’s asymmetric unit contains two molecules with slight geometric variations, whereas the phenyl derivative’s structure is simpler.
Hydrogen Bonding and Intermolecular Interactions
Substituent size and electronic effects dictate packing patterns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
